molecular formula C45H60N4O12S B586983 4-Desacetyl Vinblastine Methosulfate CAS No. 1322625-71-7

4-Desacetyl Vinblastine Methosulfate

Cat. No.: B586983
CAS No.: 1322625-71-7
M. Wt: 881.051
InChI Key: RRNLFDIDGVZKIP-FRGJZBAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desacetyl Vinblastine Methosulfate typically involves the modification of vinblastine. One common method includes the removal of the acetyl group from vinblastine to produce 4-Desacetyl Vinblastine, followed by the addition of a methosulfate group . The reaction conditions often involve the use of hydrides in an aqueous solution of oxygen-containing ferric trichloride and ammonium oxalate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves column-layer separation and salification to purify the compound . The production is carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Desacetyl Vinblastine Methosulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrides, oxygen-containing ferric trichloride, and ammonium oxalate . The reactions are typically carried out under aqueous conditions with controlled temperature and pH.

Major Products

The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .

Scientific Research Applications

Properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56N4O8.CH4O4S/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6;1-5-6(2,3)4/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3;1H3,(H,2,3,4)/t26?,35-,36+,37+,40-,41+,42+,43-,44-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNLFDIDGVZKIP-FRGJZBAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O.COS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O.COS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H60N4O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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